4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole core substituted with various functional groups, including chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloro, fluoro, and methoxy substituents via electrophilic aromatic substitution reactions. The final step often involves the etherification of the phenyl group to form the methyl ether derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenolic compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Shares similar structural features but lacks the pyrazole core.
2-Chloro-6-fluorobenzyl chloride: Contains similar substituents but differs in its overall structure.
Uniqueness
4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of functional groups and the presence of the pyrazole core, which imparts specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H19Cl2FN2O2 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H19Cl2FN2O2/c1-30-17-10-6-15(7-11-17)23-22(26)24(16-8-12-18(31-2)13-9-16)29(28-23)14-19-20(25)4-3-5-21(19)27/h3-13H,14H2,1-2H3 |
InChI Key |
DPHORFMPSZZGER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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